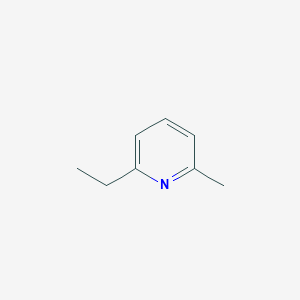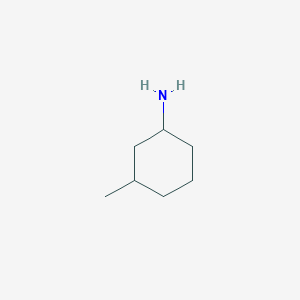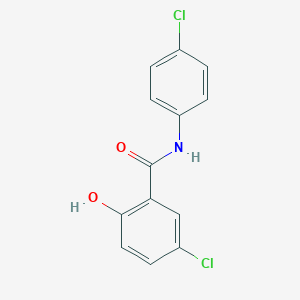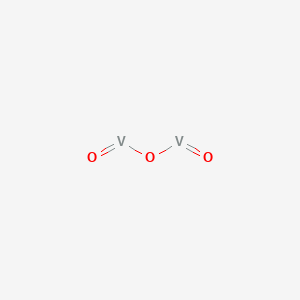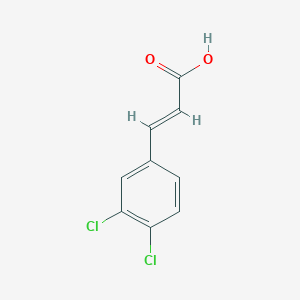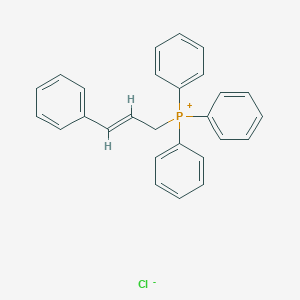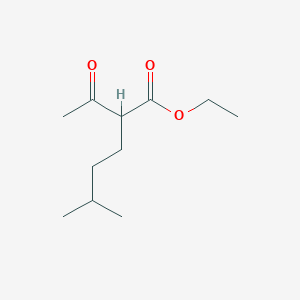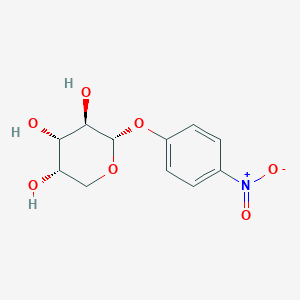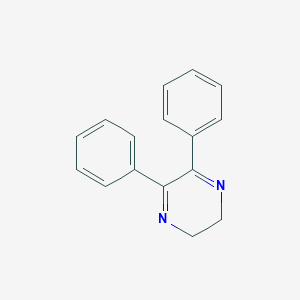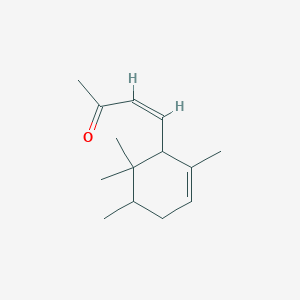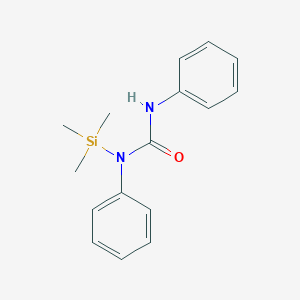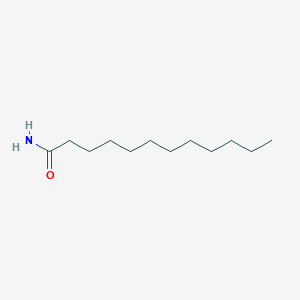![molecular formula C20H26N2O2 B072677 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 1166-06-9](/img/structure/B72677.png)
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, also known as MPPOP, is a chemical compound that has been of interest in scientific research due to its potential pharmacological properties. MPPOP belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is not fully understood. However, it has been proposed that 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol acts as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual action may contribute to its potential therapeutic effects in neurological disorders.
Biochemische Und Physiologische Effekte
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. It has also been found to decrease the levels of the stress hormone cortisol, which is associated with anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been found to exhibit high selectivity and affinity for its target receptors, which makes it a valuable tool for studying the physiological and biochemical effects of serotonin and dopamine in the brain. However, its potential side effects and toxicity need to be carefully evaluated before it can be used as a therapeutic agent.
Zukünftige Richtungen
1. Further studies are needed to elucidate the exact mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol and its potential therapeutic targets.
2. The potential use of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease needs to be explored.
3. The development of novel derivatives of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol with improved pharmacological properties and reduced toxicity is an area of active research.
4. The potential use of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol as a research tool for studying the role of serotonin and dopamine in the regulation of behavior and emotion needs to be further explored.
Conclusion:
In conclusion, 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol) is a chemical compound that has been extensively studied for its potential pharmacological properties. It exhibits antidepressant, anxiolytic, and antipsychotic properties and has been found to act as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has the potential to be used as a therapeutic agent for various neurological disorders, and its use as a research tool for studying the role of serotonin and dopamine in the regulation of behavior and emotion needs to be further explored.
Synthesemethoden
The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenoxypropan-2-ol in the presence of a catalyst. This method has been reported in various scientific publications and has been found to be efficient in producing high yields of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models.
Eigenschaften
CAS-Nummer |
1166-06-9 |
|---|---|
Produktname |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-17-7-5-6-10-20(17)22-13-11-21(12-14-22)15-18(23)16-24-19-8-3-2-4-9-19/h2-10,18,23H,11-16H2,1H3 |
InChI-Schlüssel |
NHTPPZKMXGJGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
Andere CAS-Nummern |
74039-76-2 |
Synonyme |
4-(2-Methylphenyl)-α-(phenoxymethyl)-1-piperazineethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
